molecular formula C17H20N2 B1277506 3-Aminomethyl-1-benzhydrylazetidine CAS No. 36476-88-7

3-Aminomethyl-1-benzhydrylazetidine

Cat. No. B1277506
CAS RN: 36476-88-7
M. Wt: 252.35 g/mol
InChI Key: KISVATOISQDZJU-UHFFFAOYSA-N
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Description

3-Aminomethyl-1-benzhydrylazetidine is a compound of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and material science. The structure of the compound includes an azetidine ring, which is a four-membered nitrogen-containing ring, substituted with a benzhydryl group and an aminomethyl group. This structure is relevant for the synthesis of bioactive molecules and can serve as an intermediate in the development of various chemical entities.

Synthesis Analysis

The synthesis of 3-Aminomethyl-1-benzhydrylazetidine has been streamlined in recent research. A notable method involves the reaction of commercially available 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. This reaction produces a mesylate intermediate, which is then treated with ammonium hydroxide/isopropanol to yield the target compound as a mono acetate salt with a high yield of 72–84% . This two-step synthesis is efficient and provides a reliable route to the desired azetidine derivative.

Molecular Structure Analysis

The molecular structure of 3-Aminomethyl-1-benzhydrylazetidine is characterized by the presence of an azetidine ring, which is known for its strained cyclic structure that can impart unique reactivity patterns. The benzhydryl group attached to the azetidine ring is a bulky substituent that can influence the compound's steric properties and reactivity. The aminomethyl group provides a site for further functionalization and can participate in various chemical reactions due to its nucleophilic nature.

Chemical Reactions Analysis

Azetidine derivatives, including 3-Aminomethyl-1-benzhydrylazetidine, can undergo a variety of chemical reactions. For instance, the aminomethyl group can be involved in substitution reactions, where it can be replaced by other functional groups or participate in the formation of larger, more complex structures. The azetidine ring itself can be involved in ring-opening reactions under certain conditions, providing access to linear or differently substituted cyclic compounds. The specific reactivity of 3-Aminomethyl-1-benzhydrylazetidine would depend on the reaction conditions and the presence of other reactive groups in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Aminomethyl-1-benzhydrylazetidine are influenced by its molecular structure. The azetidine ring's strain can affect its boiling point, melting point, and solubility in various solvents. The presence of the benzhydryl group can increase the compound's hydrophobicity, while the aminomethyl group can contribute to its basicity and solubility in polar solvents. These properties are crucial for the compound's handling, storage, and application in chemical synthesis.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process : An efficient two-step synthesis process of 3-amino-1-benzhydrylazetidine has been developed. This process involves the reaction of commercially available 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride, followed by treatment with ammonium hydroxide/isopropanol, yielding the compound as mono acetate salt (Li et al., 2006).
  • Improved Synthesis for Pharmaceutical Moiety : An improved one-pot, multikilogram-scale synthesis process for 1-benzhydrylazetidin-3-ol, a pharmaceutically important moiety, has been developed. This process is high-yielding and chromatography-free (Reddy et al., 2010).

Applications in Organic Chemistry

  • Hydroamination Catalyst : It serves as an ammonia equivalent in the dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes. The primary formed imines can be hydrogenated to the corresponding primary amines using Pd/C as a catalyst (Haak et al., 2000).
  • Pseudopeptide Synthesis : 3-Aminomethyl-1-benzhydrylazetidine is utilized in the synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid, which are promising for the construction of peptidomimetics and as scaffolds in combinatorial chemistry (Pascal et al., 2000).
  • Ring Transformation : It acts as a building block for stereochemically defined 2-(aminomethyl)-1-aminocyclopropanecarboxylic acid derivatives through ring transformation of substituted aziridines (De Brabandere et al., 2014).

Biochemical and Biological Aspects

  • Genotoxicity Studies : Related compounds like benzidine and its analogues have been studied for DNA-damaging capacities in human lymphocytes, providing insights into the genotoxic potential of structurally similar compounds (Chen et al., 2003).
  • Histidine Interaction Studies : The interaction of histidine, an amino acid, with various molecules including benzhydrylamine, provides insights into the multiple roles of histidine in protein interactions, which can be relevant in the study of similar compounds (Liao et al., 2013).

Catalytic Applications

  • Catalytic Functionalization : Studies have explored the role of palladium in catalytic enantioselective C-H functionalization using monoprotected amino acid ligands, providing insights into potential catalytic applications of related compounds (Plata et al., 2017).

properties

IUPAC Name

(1-benzhydrylazetidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISVATOISQDZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434590
Record name 1-[1-(Diphenylmethyl)azetidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminomethyl-1-benzhydrylazetidine

CAS RN

36476-88-7
Record name 1-(Diphenylmethyl)-3-azetidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36476-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(Diphenylmethyl)azetidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 5.7 g (0.15 mole) of lithium aluminum hydride in 200 ml of dry tetrahydrofuran was treated portionwise with 18.6 g (75 mmole) of solid 3-cyano-1-(diphenylmethyl)azetidine. When the addition was complete, the reaction was stirred at room temperature for two hours, refluxed for four hours, and stirred at room temperature for 18 hours. The reaction was decomposed by the successive addition of 6 ml of water, 6 ml of 15% sodium hydroxide, and 18 ml of water, titrating the final water addition to give a granular precipitate. The inorganic precipitate was removed by filtration, washed with tetra hydrofuran and evaporated in vacuo to give 16.9 g of 1-(diphenylmethyl)-3-azetidinemethanamine as a heavy oil.
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5.7 g
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200 mL
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solid
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18.6 g
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6 mL
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6 mL
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18 mL
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Synthesis routes and methods II

Procedure details

A solution of 10 g (40 mmol) 1-diphenylmethylazetidin-3-carbonitrile in 20 ml abs. THF are added dropwise at RT to a suspension of 3.1 g (80 mmol) lithium aluminum hydride in 80 ml abs. THF and stirred overnight, 2 ml ethanol are carefully added to the batch and the batch is filtered. The filtrate is concentrated under vacuum and dispersed between CHCl3 and water. The aqueous phase is extracted twice, each with 50 ml CHCl3, and the combined organic phases are dried over sodium sulfate and the solvent is removed under vacuum. The residue is chromatographically purified over silica gel with CHCl3/CH3OH/NH4OH (90/10/0 to 90/10/1). Yield: 5.6 g (57%) of slowly solidifying resin.
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10 g
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3.1 g
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2 mL
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